Bromomethanesulfonyl-ethane

Description

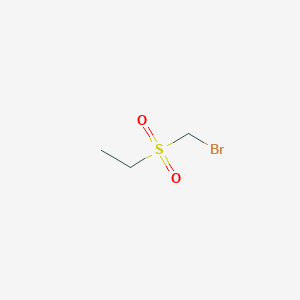

Bromomethanesulfonyl-ethane (hypothetical structure inferred from nomenclature) is a brominated organosulfur compound characterized by a sulfonyl (-SO₂-) group and an ethane backbone substituted with a bromine atom. This group enhances stability compared to simple alkyl bromides like bromoethane (C₂H₅Br), making it valuable in synthetic chemistry for nucleophilic substitution reactions (e.g., SN2 mechanisms) and as a building block in pharmaceuticals or advanced materials .

Properties

IUPAC Name |

1-(bromomethylsulfonyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBNODIUPPKTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethanesulfonyl-ethane can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a high-efficiency production cycle.

Chemical Reactions Analysis

Types of Reactions: Bromomethanesulfonyl-ethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.

Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.

Reduction Reactions: The compound can be reduced to form sulfonyl hydrides or other reduced sulfur species.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Yield sulfonyl azides, sulfonyl thiocyanates, and other derivatives.

Oxidation Reactions: Produce sulfonic acids and sulfonate esters.

Reduction Reactions: Result in sulfonyl hydrides and other reduced sulfur compounds.

Scientific Research Applications

Bromomethanesulfonyl-ethane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Bromomethanesulfonyl-ethane exerts its effects involves the reactivity of the bromomethyl and sulfonyl groups. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability. These interactions with molecular targets and pathways make this compound a versatile tool in chemical synthesis and research.

Comparison with Similar Compounds

Structural and Functional Differences

Bromomethanesulfonyl-ethane (Hypothetical)

- Structure : Presumed to be CH₃-SO₂-CH₂CH₂Br.

- Functional Groups : Sulfonyl (-SO₂-) and bromoethyl (-CH₂CH₂Br).

2-Bromoethyl Ethanesulfonate (CAS 35432-33-8)

- Structure : C₂H₅-SO₃-CH₂CH₂Br.

- Functional Groups : Ethyl sulfonate (-SO₃-) and bromoethyl (-CH₂CH₂Br).

- Key Feature : The sulfonate group increases polarity and solubility in polar solvents, enhancing utility in aqueous-phase reactions .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS 1909336-04-4)

- Structure : Cyclohexane ring with -CH₂Br and -SO₂-CH₃ substituents.

- Functional Groups : Bromomethyl (-CH₂Br) and methanesulfonyl (-SO₂-CH₃).

- Key Feature : The cyclohexane ring introduces steric hindrance, affecting reaction kinetics and selectivity .

Bromoethane (C₂H₅Br, CAS 74-96-4)

- Structure : Simple alkyl bromide (CH₃CH₂Br).

- Reactivity: Highly volatile and flammable, prone to rapid SN2 reactions due to the primary bromide structure. Limited stability compared to sulfonylated analogs .

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Bromomethanesulfonyl-ethane, also known as 2-bromoethyl methyl sulfone (CAS Number: 16523-02-7), is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

This compound is characterized by its bromo and sulfonyl functional groups, which contribute to its reactivity and biological interactions. The compound is classified as a sulfone, which typically exhibits a range of biological activities due to the presence of the sulfonyl group.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine atom enhances the compound's ability to penetrate microbial cell walls.

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfones, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

- Cytotoxicity in Cancer Cell Lines : In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7), it was found that at concentrations of 50 µM, there was a reduction in cell viability by approximately 70%. The IC50 values were determined to be around 40 µM for HeLa cells and 55 µM for MCF-7 cells.

- Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase by this compound revealed a competitive inhibition mechanism with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in conditions where carbonic anhydrase modulation is beneficial.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.